

Spectroscopic Analysis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Nitrophenyl)-1,3,4-oxadiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-(3-Nitrophenyl)-1,3,4-oxadiazole**, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of a complete public dataset for **2-(3-Nitrophenyl)-1,3,4-oxadiazole**, this paper presents data from its close structural analog, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. This analog serves as a valuable proxy for understanding the spectroscopic characteristics of the core structure. The methodologies and spectral interpretations detailed herein are fundamental for the characterization, quality control, and structural elucidation of this class of compounds in research and drug development settings.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.^[1] This moiety is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.^{[2][3][4]} The biological activity is often modulated by the nature and position of substituents on the heterocyclic and appended phenyl rings. Accurate spectroscopic characterization is paramount for confirming the chemical structure, purity, and stability of these synthesized compounds.^{[5][6]}

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the analog, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.[7]

Table 1: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
3075	Aromatic C-H Stretch	Medium
1615	Aromatic C=C Stretch	Strong
1525, 1345	Asymmetric & Symmetric NO ₂ Stretch	Strong
1485	C=N Stretch (Oxadiazole Ring)	Strong
1172	C-O-C Stretch (Oxadiazole Ring)	Strong
1280	C=S Stretch	Medium
615	Aromatic C-H Bend	Medium

Table 2: ¹H-NMR Spectral Data (300 MHz, CDCl₃-d)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
10.87	Singlet	1H	-SH (Thiol proton)
8.95	Singlet	1H	Aromatic H (Position 2 of nitrophenyl ring)
8.41	Doublet	1H	Aromatic H (Position 4/6 of nitrophenyl ring)
7.58	Triplet	1H	Aromatic H (Position 5 of nitrophenyl ring)

Table 3: Mass Spectrometry (EI-MS) Data

m/z Value	Interpretation
223	Molecular Ion Peak $[M]^+$
177	$[M - NO_2]^+$
163	$[M - C_2H_2N_2]^+$
150	Fragment of nitrophenyl moiety
122	Fragment of nitrophenyl moiety
63	Fragment of oxadiazole-thiol ring

Note on UV-Visible Spectroscopy: While specific λ_{max} values for the target compound are not detailed in the available literature, 1,3,4-oxadiazole derivatives generally exhibit characteristic UV absorption bands resulting from $\pi-\pi^*$ and $n-\pi^*$ electronic transitions within their conjugated systems.[2] The position and intensity of these bands are highly sensitive to the substituents on the aromatic and heterocyclic rings.[8]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of 1,3,4-oxadiazole derivatives, based on standard laboratory practices.[5][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared Spectrophotometer (e.g., PERKIN ELMER FT-IR).[3]
- Sample Preparation: The sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of functional groups such as N-O (from the nitro group), C=N, C-O-C (from the oxadiazole ring), and aromatic C-H bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
- Instrumentation: A 300 MHz or 400 MHz NMR spectrometer (e.g., BRUKER AVANCE II 400). [5]
- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard (δ = 0 ppm).
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
- Analysis: Chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values are analyzed to assign each signal to a specific proton or carbon atom in the molecule's structure.[9]

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structure.
- Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) (e.g., Jeol SX 102/Da-600).[3]
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like methanol or acetonitrile.
- Data Acquisition: The sample is introduced into the ion source where it is vaporized and ionized. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

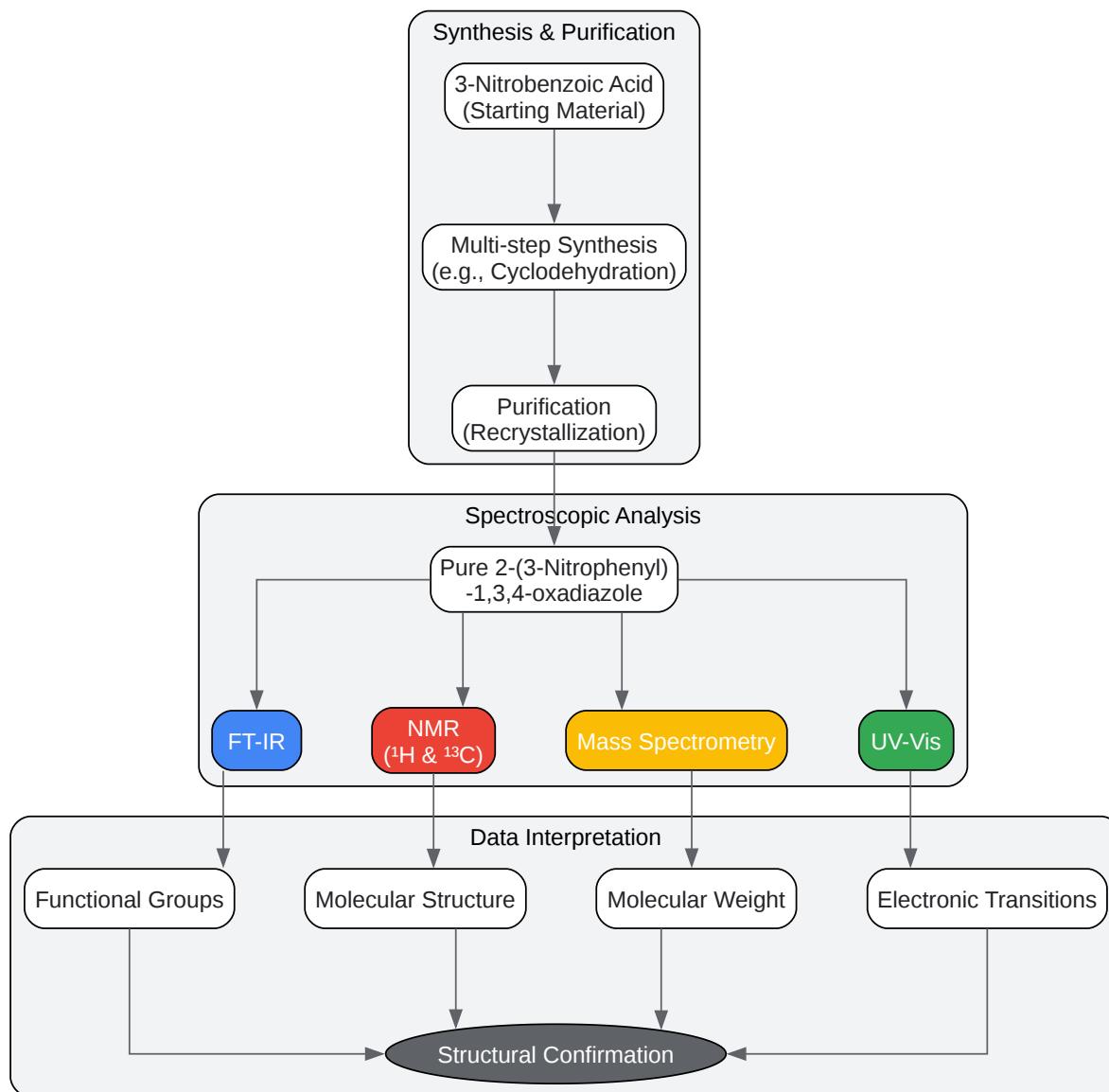
- Analysis: The spectrum is analyzed to identify the molecular ion peak $[M]^+$, which corresponds to the molecular weight of the compound. Other significant peaks in the spectrum represent fragment ions, which provide valuable information about the molecule's structure.[7][10]

UV-Visible Spectroscopy

- Objective: To study the electronic transitions within the conjugated system of the molecule.
- Instrumentation: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800).[5][8]
- Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent, such as ethanol or methanol.
- Data Acquisition: The absorbance of the sample is measured over the ultraviolet and visible range (typically 200-800 nm). The solvent is used as a blank reference.
- Analysis: The wavelength of maximum absorbance (λ_{max}) is identified, which corresponds to specific electronic transitions within the molecule.

Visualized Workflows and Structures

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic characterization.

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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Chemical structure of **2-(3-Nitrophenyl)-1,3,4-oxadiazole**.

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